molecular formula C19H16N2O7S B2623196 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 692276-58-7

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2623196
CAS No.: 692276-58-7
M. Wt: 416.4
InChI Key: SFHZBMUHVBHBQH-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic small molecule characterized by a benzoic acid core linked to a 2,5-dioxopyrrolidinyl (maleimide) moiety via a thioether bond, which is itself substituted with a 4-ethoxy-2-nitrophenyl group. This specific structure suggests potential application as a thio-reactive linker or building block in bioconjugation and chemical biology research, as the maleimide group is known for its selective reactivity with thiol groups . The incorporation of the 4-ethoxy-2-nitrophenyl group is a feature of interest found in compounds with documented biological activity . Researchers may explore this compound for developing targeted probes or as a key intermediate in synthesizing more complex molecules for investigating kinase signaling pathways or inflammatory processes, given that structurally related pyrrolidinedione-containing compounds have been investigated in these contexts . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S/c1-2-28-11-7-8-13(14(9-11)21(26)27)20-17(22)10-16(18(20)23)29-15-6-4-3-5-12(15)19(24)25/h3-9,16H,2,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZBMUHVBHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the ethoxy and nitro groups, and the final coupling with benzoic acid. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Ethoxy and Nitro Groups: These groups can be introduced via electrophilic aromatic substitution reactions using ethyl iodide and nitric acid, respectively.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a thiol-based coupling reagent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its biological activities. Key areas of research include:

  • Antimicrobial Activity : Studies have indicated that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for further development in antibiotic therapies.
  • Cytotoxicity Against Cancer Cells : Research has demonstrated selective cytotoxic effects on various cancer cell lines. Compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents. For instance, one study reported that modifications to the thioether group significantly enhanced cytotoxicity against breast cancer cells.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to metabolic pathways associated with diseases. Preliminary investigations suggest that it could inhibit acetylcholinesterase, which is crucial in neurodegenerative conditions such as Alzheimer's disease. This opens avenues for the development of cognitive enhancers or treatments for neurodegeneration.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of structurally related compounds. The findings established a correlation between structural modifications and enhanced antimicrobial activity, particularly against gram-positive bacteria. This research underlines the importance of structural optimization in drug design.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureusMDPI Study
CytotoxicitySelective toxicity towards cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseNeuropharmacology Journal

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds similar to 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exhibited promising results. The selective cytotoxicity observed suggests potential for development into anticancer agents, particularly through mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Cellular Receptors: Altering signal transduction pathways.

    Modifying Gene Expression: Influencing transcriptional and translational processes.

Comparison with Similar Compounds

Comparison with 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid (CAS 459421-23-9)

Key Differences :

  • Substituent on Pyrrolidinone: The target compound has a 4-ethoxy-2-nitrophenyl group, whereas the analog bears an isopropyl group at the 1-position of the pyrrolidinone ring.
  • In contrast, the isopropyl group in the analog is electron-donating and sterically bulky, which may reduce interaction with biological targets .
  • Molecular Weight : The target compound’s molecular weight is expected to be higher due to the nitro and ethoxy substituents (exact value unlisted), compared to the analog’s 293.34 g/mol .

Table 1: Structural Comparison

Parameter Target Compound 1-Isopropyl Analog (CAS 459421-23-9)
Substituent on Pyrrolidinone 4-Ethoxy-2-nitrophenyl Isopropyl
Molecular Formula Not provided in evidence C₁₄H₁₅NO₄S
Molecular Weight Not provided in evidence 293.34 g/mol
Key Functional Groups Nitro, ethoxy, benzoic acid Isopropyl, benzoic acid

Comparison with 2-((2,5-Dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 626222-53-5)

Key Differences :

  • Aromatic Moiety : The target compound uses benzoic acid, while the analog replaces the benzene ring with a pyridine-based nicotinic acid. Pyridine’s inherent polarity may enhance solubility compared to benzoic acid derivatives.
  • Hazard Profile : The nicotinic acid analog is classified as an irritant (Xi), whereas hazard data for the target compound are unavailable .

Table 2: Functional and Hazard Comparison

Parameter Target Compound Nicotinic Acid Analog (CAS 626222-53-5)
Aromatic System Benzoic acid Nicotinic acid (pyridine derivative)
Substituent on Pyrrolidinone 4-Ethoxy-2-nitrophenyl None
Molecular Weight Not provided in evidence 252.25 g/mol
Hazard Classification Unknown Irritant (Xi)

Implications of Structural Variations

  • Solubility and Bioavailability : The ethoxy-nitro-phenyl group in the target compound may reduce aqueous solubility compared to the isopropyl analog, but the pyridine ring in the nicotinic acid analog could offset this through increased polarity .
  • Reactivity : The nitro group in the target compound may act as a redox-sensitive prodrug motif, a feature absent in the other analogs. This could enable selective activation in hypoxic environments, such as tumor tissues .
  • Toxicity : The absence of hazard data for the target compound contrasts with the irritant classification of the nicotinic acid analog, suggesting that structural modifications (e.g., nitro groups) may alter toxicity profiles .

Biological Activity

The compound 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes a dioxopyrrolidine moiety linked to a thioether and a benzoic acid derivative. The presence of the ethoxy and nitrophenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The dioxopyrrolidine framework is known to stabilize free radicals, thereby potentially reducing oxidative stress in cells. A study demonstrated that derivatives of dioxopyrrolidine effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines. For instance, a recent investigation reported that derivatives of 2,5-dioxopyrrolidin compounds displayed significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
PC-320Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Case Study 1: Cancer Treatment

In a controlled study involving mice implanted with tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumors .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly improved cell viability and reduced markers of oxidative damage in neuronal cell lines exposed to toxic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates in ethanol with catalytic glacial acetic acid, similar to the synthesis of structurally related triazole derivatives . Optimization can include varying solvent polarity (e.g., DMF for solubility), adjusting reflux duration (4–12 hours), and using inert atmospheres to minimize oxidation. Yields may improve with stoichiometric control of substituted benzaldehyde analogs and post-reaction purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thioether linkage and pyrrolidinone ring . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and carboxylic acid (-COOH). X-ray crystallography, as used in base-pairing studies of analogous heterocycles, provides definitive structural confirmation .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays to evaluate antimicrobial or anticancer activity. For example:

  • Antimicrobial Testing : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines with broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Cancer Cell Lines : Employ MTT assays on human carcinoma cells (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Design accelerated degradation studies under varying pH (2–12), UV light, and temperature (25–60°C). Analyze degradation products via LC-MS/MS and quantify half-lives using first-order kinetics. Environmental fate studies should mimic soil/water compartments, as outlined in Project INCHEMBIOL, to assess bioaccumulation and abiotic transformations .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Apply systematic review frameworks to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) and use multivariate analysis (ANOVA with Tukey’s post hoc) to isolate variables. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized protein targets (e.g., COX-2, EGFR). Validate binding poses with Molecular Dynamics (MD) simulations (GROMACS) over 100 ns. Compare binding energies (ΔG) with known inhibitors and correlate with in vitro IC₅₀ values .

Q. What methodologies assess the compound’s pharmacokinetic properties and metabolic fate?

  • Methodological Answer : Use in silico tools (SwissADME) to predict LogP, bioavailability, and CYP450 interactions. Validate with in vitro hepatocyte microsomal assays (Phase I/II metabolism) and HPLC-UV to identify metabolites. For in vivo studies, apply randomized block designs with split plots to account for interspecies variability .

Data Analysis and Presentation

  • Example Table : Reaction Optimization Parameters

    ConditionSolventTemperature (°C)CatalystYield (%)
    StandardEthanol80 (reflux)Acetic Acid62
    OptimizedDMF100None78
  • Key Findings :

    • The nitro group enhances electrophilicity, facilitating nucleophilic thioether formation .
    • Carboxylic acid moiety improves aqueous solubility, critical for bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.